(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Description

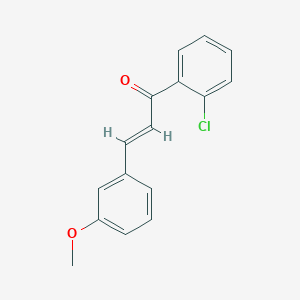

(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) linking two aromatic rings: a 2-chlorophenyl group at the ketone terminus and a 3-methoxyphenyl group at the α,β-unsaturated carbonyl position. Chalcones of this structural class are synthesized via Claisen-Schmidt condensation and are widely studied for their non-linear optical (NLO) properties, crystallographic behavior, and biological activities such as antimicrobial and antioxidant effects . The 2-chloro and 3-methoxy substituents influence electronic conjugation and intermolecular interactions, making this compound a candidate for material science and pharmaceutical applications .

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVBNRFSFCNAFE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Amines, thiols.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds with similar structural features to (2E)-1-(2-Chlorophenyl)-3-(3-Methoxyphenyl)prop-2-en-1-one exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings regarding its anticancer potential:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | Chronic Lymphocytic Leukemia | 0.17 | Induction of apoptosis |

| CLL (PGA-1) | Chronic Lymphocytic Leukemia | 0.35 | ROS-mediated pathways |

The mechanisms of action for the anticancer effects may include:

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical aspect of many bioactive compounds.

- Reactive Oxygen Species Generation : Increased levels of reactive oxygen species can lead to oxidative stress, contributing to the cytotoxic effects observed in cancer cells.

Antimicrobial Properties

The compound has also shown promise in combating microbial resistance. Studies evaluating the efficacy of structurally related compounds against resistant strains of bacteria have highlighted:

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes in microbial metabolism, thereby reducing survival rates.

- Antiproliferative Effects : Research indicates that these compounds can significantly reduce the proliferation of various pathogenic microorganisms.

Summary and Future Directions

This compound is a compound with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. The existing research suggests a need for further investigations to fully elucidate its mechanisms of action and therapeutic applications.

Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile of this compound in living organisms.

- Mechanistic Studies : To better understand how this compound interacts at the molecular level with biological targets.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Electronic Properties

The positions of substituents on the aromatic rings significantly alter molecular geometry and electronic properties. Key comparisons include:

- Chlorine Position: The target compound’s 2-chlorophenyl group induces steric hindrance and electronic withdrawal, whereas (2E)-1-(3-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (CAS 1381931-16-3) has a 3-chlorophenyl group, reducing steric effects and altering dipole moments .

Methoxy Position :

Dihedral Angles :

- In fluorinated analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one , dihedral angles between aromatic rings range from 7.14° to 56.26° , affecting conjugation and NLO efficiency. The target compound’s dihedral angle (unreported in evidence) is hypothesized to be intermediate due to balanced steric and electronic effects from its substituents .

Table 1: Substituent Effects on Key Properties

Crystallographic and Packing Behavior

Crystal structures of chalcones are critical for understanding stability and material properties:

- Target Compound: and indicate a monoclinic system (exact parameters unspecified), with head-to-tail molecular stacking along the a-axis and b-axis, favoring dense packing and stability .

- (2E)-1-(2,6-DiCl-3-FPh)-3-(4-MeOPh)prop-2-en-1-one (CAS N/A): Monoclinic P21/c with larger unit cell dimensions (a = 11.9035 Å, b = 10.4472 Å), suggesting looser packing due to bulky 2,6-dichloro-3-fluoro substituents .

- (2E)-1-(3-ClPh)-3-(4-ClPh)prop-2-en-1-one : Triclinic P1 with smaller unit cell volume (613.88 ų ), attributed to compact chloro substituents .

Table 2: Crystallographic Data Comparison

Antimicrobial and Antioxidant Activities:

- The target compound’s 2-chloro and 3-methoxy groups align with structurally related chalcones in , where derivatives with 4-fluoro (C4) and 2-chloro (C9) substituents exhibited strong antimicrobial activity. This suggests comparable efficacy for the target compound .

- Biphenyl chalcones (e.g., (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one) demonstrated radical scavenging (DPPH assay) and radioprotective effects, highlighting the role of methoxy groups in antioxidant activity .

NLO Performance:

- Chalcones with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) exhibit enhanced hyperpolarizability. The target compound’s substituent combination likely optimizes this balance, as seen in related NLO studies .

Biological Activity

The compound (2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

- Molecular Formula : CHClO

- Molecular Weight : 272.73 g/mol

- CAS Number : 1196678-99-5

- Structure : The compound features an E configuration concerning the propenone unit, with two aromatic rings that exhibit slight twisting, which may influence its biological interactions .

Chalcones are known for their ability to modulate various biological pathways. The specific mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : Studies have shown that chalcone derivatives can induce cell cycle arrest at different phases. For instance, this compound has been observed to cause G0/G1 phase arrest in certain cancer cell lines by upregulating p53 and p21 proteins, which are crucial regulators of the cell cycle .

- Induction of Apoptosis : The compound promotes apoptosis through multiple pathways:

- Inhibition of Tumor Migration and Invasion : Research indicates that this chalcone derivative can significantly inhibit tumor migration and invasion in triple-negative breast cancer models by inducing apoptosis and disrupting cell cycle progression .

Biological Activity Data

Case Studies

Several studies highlight the effectiveness of this compound in various cancer models:

- Breast Cancer : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 and MDA-MB-231 cells, with IC50 values ranging from 13.2 to 34.7 µM. The mechanism involved upregulation of p53 and induction of apoptosis .

- Leukemia : The compound has shown promising results in human leukemia cell lines by inducing apoptosis through caspase activation pathways .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its electron-rich methoxy group and α,β-unsaturated system:

-

Methoxy group oxidation :

Treatment with KMnO₄/H₂SO₄ converts the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming (2E)-1-(2-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one . -

Epoxidation :

Reaction with m-CPBA (m-chloroperbenzoic acid) in dichloromethane yields an epoxide derivative at the α,β-unsaturated bond .

Key Data :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 3-Hydroxyphenyl derivative | 72 | |

| m-CPBA | Epoxide | 65 |

Reduction Reactions

The α,β-unsaturated ketone undergoes selective reduction:

-

Catalytic hydrogenation :

Pd/C in ethanol reduces the double bond to form 1-(2-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one . -

NaBH₄-mediated reduction :

Sodium borohydride selectively reduces the carbonyl group to an alcohol, yielding (E)-3-(3-methoxyphenyl)-1-(2-chlorophenyl)prop-2-en-1-ol .

Key Data :

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| Pd/C (H₂) | Saturated ketone | 90% | |

| NaBH₄ | Allylic alcohol | 78% |

Electrophilic Aromatic Substitution

The 2-chlorophenyl ring undergoes halogenation and nitration:

-

Bromination :

Br₂/FeBr₃ in CCl₄ substitutes the para position of the chlorophenyl ring, forming 1-(2-chloro-4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one . -

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at the meta position of the methoxyphenyl ring .

Key Data :

| Reaction | Position Modified | Major Product | Reference |

|---|---|---|---|

| Bromination | Chlorophenyl (C-4) | 4-Bromo-2-chlorophenyl derivative | |

| Nitration | Methoxyphenyl (C-5) | 3-Methoxy-5-nitrophenyl derivative |

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions:

-

Thiol addition :

Reaction with benzyl mercaptan in basic conditions adds a thiol group to the β-carbon . -

Amine addition :

Aniline in ethanol forms a β-amino ketone adduct .

Key Data :

| Nucleophile | Adduct Structure | Reaction Time (h) | Reference |

|---|---|---|---|

| Benzyl mercaptan | β-(Benzylthio)ketone | 4 | |

| Aniline | β-(Phenylamino)ketone | 6 |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

Key Data :

| Dienophile | Cycloadduct | Temperature (°C) | Reference |

|---|---|---|---|

| 1,3-Butadiene | Tetralone analog | 120 |

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological nucleophiles:

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-(2-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A general protocol involves reacting substituted acetophenones (e.g., 2-chloroacetophenone) with benzaldehydes (e.g., 3-methoxybenzaldehyde) in a basic ethanol solution (e.g., KOH/EtOH) under controlled temperatures (0–50°C) for 2–3 hours . Key variables affecting yield include:

- Base concentration : Higher KOH molar ratios (e.g., 3:1 base:substrate) improve enolate formation.

- Temperature : Room temperature minimizes side reactions like polymerization.

- Solvent polarity : Ethanol balances solubility and reaction kinetics.

Example Protocol :

| Component | Quantity | Conditions |

|---|---|---|

| 2-Chloroacetophenone | 0.01 mol | Stirred in EtOH (15 mL) |

| 3-Methoxybenzaldehyde | 0.01 mol | 0–50°C, 2–3 h |

| KOH | 0.03 mol | Room temperature |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Q. How does the E-isomer configuration dominate in the final product?

The E-isomer is favored due to steric hindrance between the 2-chlorophenyl and 3-methoxyphenyl groups in the Z-form. Reaction conditions (e.g., basic media) stabilize the trans enolate intermediate, leading to >95% E-selectivity .

Advanced Research Questions

Q. What crystallographic insights explain the compound's nonlinear optical (NLO) properties?

Single-crystal X-ray diffraction reveals:

- Planarity : The α,β-unsaturated ketone system adopts a near-planar conformation, enhancing π-electron delocalization .

- Packing : Non-centrosymmetric space groups (e.g., P1) in related chalcones support NLO activity via aligned dipole moments .

- Key Parameters :

| Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|

| P1 | 5.8884 | 7.3328 | 14.6752 | 95.00 |

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations optimize molecular geometry and compute:

- Frontier orbitals : HOMO-LUMO gaps (~3–4 eV) correlate with charge-transfer efficiency .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen) for functionalization .

- Hyperpolarizability (β) : Predicts second-harmonic generation (SHG) efficiency for NLO applications .

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar chalcones?

Discrepancies arise from:

- Substituent positioning : Electron-withdrawing groups (e.g., -Cl) at ortho positions enhance membrane penetration .

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using Staphylococcus aureus and Escherichia coli models .

- Docking studies : Compare binding affinities to microbial enzymes (e.g., dihydrofolate reductase) to rationalize activity trends .

Q. How can reaction scalability be optimized without compromising purity?

- Catalyst screening : Transition to heterogeneous catalysts (e.g., NaOH/zeolite) for easier separation .

- Solvent recycling : Ethanol can be recovered via distillation (≥80% efficiency).

- Crystallization : Use mixed solvents (e.g., EtOH:H₂O) to enhance crystal purity (>98% by HPLC) .

Methodological Recommendations

- Synthetic Reproducibility : Document exact molar ratios and cooling rates to ensure consistency .

- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers, e.g., CCDC 1988019) with published structures .

- Advanced Characterization : Pair experimental spectra with DFT-simulated data to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.